1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone
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Overview
Description
1-(4-Acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone is a synthetic organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an acetyl group, a cyclohexyl group, and two methyl groups attached to the pyrrole ring. Its unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone involves several steps. One common method includes the reaction of 2,5-dimethylpyrrole with cyclohexyl bromide in the presence of a base to form 1-cyclohexyl-2,5-dimethylpyrrole. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as tetrahydrofuran (THF) or ethyl acetate .
Chemical Reactions Analysis
1-(4-Acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the acetyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, with reagents like Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Scientific Research Applications
1-(4-Acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, such as antimicrobial and anticancer properties, is ongoing.
Mechanism of Action
The mechanism of action of 1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects such as antimicrobial activity or enzyme inhibition .
Comparison with Similar Compounds
Similar compounds to 1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone include other pyrrole derivatives such as:
1-(4-Acetyl-1-(4-chloro-2-hydroxyphenyl)-2,5-dimethylpyrrol-3-yl)ethanone: This compound has a similar structure but includes a chloro and hydroxyphenyl group, which may alter its chemical and biological properties.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides: These compounds have been studied for their antibacterial and antitubercular activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-(4-acetyl-1-cyclohexyl-2,5-dimethylpyrrol-3-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-10-15(12(3)18)16(13(4)19)11(2)17(10)14-8-6-5-7-9-14/h14H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPIUNPMNHUDECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1C2CCCCC2)C)C(=O)C)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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